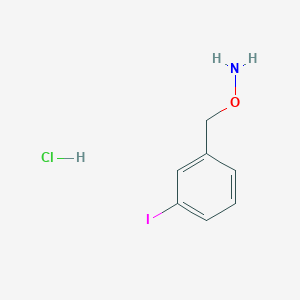

O-(3-Iodobenzyl)hydroxylamine Hydrochloride

Description

O-(3-Iodobenzyl)hydroxylamine Hydrochloride is a hydroxylamine derivative characterized by a 3-iodobenzyl substituent. Hydroxylamine derivatives are widely used in organic synthesis, analytical chemistry, and pharmaceutical research due to their ability to form oximes with carbonyl compounds, enabling detection, purification, or functionalization .

Properties

Molecular Formula |

C7H9ClINO |

|---|---|

Molecular Weight |

285.51 g/mol |

IUPAC Name |

O-[(3-iodophenyl)methyl]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C7H8INO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5,9H2;1H |

InChI Key |

ZGTFVEFJGAMHNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)CON.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material: 3-Iodobenzyl Alcohol

The precursor, 3-iodobenzyl alcohol , can be synthesized via halogenation of benzyl derivatives or purchased commercially. Its oxidation or reduction pathways are well-established, but for this synthesis, direct use of 3-iodobenzyl alcohol is preferred.

Synthesis of O-(3-Iodobenzyl)hydroxylamine

Method A: Mitsunobu Reaction Approach

- Reagents:

- 3-Iodobenzyl alcohol

- N-Hydroxyphthalimide

- Triphenylphosphine (PPh₃)

- Diisopropyl azodicarboxylate (DIAD)

- Hydrazine monohydrate (for deprotection)

- Hydrochloric acid (for salt formation)

- Dissolve 3-iodobenzyl alcohol (1 mmol) and N-hydroxyphthalimide (1.1 mmol) in dry tetrahydrofuran (THF).

- Cool the mixture to 0°C and add triphenylphosphine (1.1 mmol).

- Add DIAD dropwise, then allow the mixture to warm to room temperature, stirring for approximately 3 hours.

- Monitor reaction progress via TLC.

- Add hydrazine monohydrate to deprotect the phthalimide group, forming the free hydroxylamine.

- Filter to remove precipitates, concentrate, and then treat with HCl (2 M in ether) to precipitate the hydrochloride salt.

This method yields the hydrochloride salt of O-(3-iodobenzyl)hydroxylamine with high purity, as demonstrated in similar syntheses of O-alkylhydroxylamines.

Alternative Route: Direct Nucleophilic Substitution

An alternative involves direct nucleophilic substitution of a suitable benzyl halide with hydroxylamine under basic conditions, but this is less common for iodinated derivatives due to the poor leaving group ability of iodine in this context.

Optimization and Reaction Conditions

| Parameter | Recommended Conditions | References / Notes |

|---|---|---|

| Solvent | Anhydrous THF or dichloromethane (DCM) | Ensures moisture-free environment for Mitsunobu reaction |

| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side reactions |

| Reagents | Triphenylphosphine, DIAD, N-hydroxyphthalimide | Standard Mitsunobu reagents |

| Deprotection | Hydrazine monohydrate in ethanol or DMSO | Efficient removal of phthalimide group |

| Salt formation | HCl in ether or ethanol | Produces the hydrochloride salt, stable and crystalline |

Purification and Characterization

Post-synthesis, the product is purified via recrystallization from ethanol or ether, followed by drying under vacuum . Characterization includes:

- NMR spectroscopy (¹H and ¹³C) confirming the hydroxylamine structure.

- Mass spectrometry verifying molecular weight.

- Melting point determination for purity assessment.

- Elemental analysis matching theoretical composition.

Summary of the Synthesis Pathway

Chemical Reactions Analysis

Types of Reactions

O-(3-Iodobenzyl)hydroxylamine Hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Inhibition of Indoleamine 2,3-Dioxygenase-1 (IDO1)

One of the primary applications of O-(3-Iodobenzyl)hydroxylamine hydrochloride lies in its role as an inhibitor of IDO1. IDO1 is a critical enzyme involved in the metabolism of tryptophan and has implications in cancer and immune regulation. Research has shown that derivatives of hydroxylamines, including O-benzylhydroxylamine, exhibit potent inhibitory activity against IDO1, with sub-micromolar IC50 values . The introduction of halogens at the meta position of the aromatic ring has been found to enhance inhibitory potency significantly.

Case Study: Structure-Activity Relationship (SAR)

A study focused on the SAR of various hydroxylamine derivatives demonstrated that this compound is a viable candidate for further development due to its promising activity against IDO1. The study reported that specific modifications to the hydroxylamine structure could lead to improved selectivity and potency .

Biological Applications

Cell-Based Assays

In cell-based assays, compounds derived from this compound have shown nanomolar-level potency with minimal toxicity. For instance, two potent derivatives were tested in HeLa cells expressing human IDO1 and exhibited significant inhibition, highlighting their therapeutic potential .

Table 1: Cell-Based Activity of Hydroxylamine Derivatives

| Compound | IC50 (μM) | Cell Line | Toxicity |

|---|---|---|---|

| O-(3-Iodobenzyl)hydroxylamine | 0.31 | HeLa | Low |

| Derivative A | 0.33 | HeLa | Low |

| Derivative B | 0.29 | Trex | Low |

Synthetic Applications

Synthesis of Other Compounds

this compound serves as an important intermediate in the synthesis of various biologically active compounds. Its utility in organic synthesis is underscored by its ability to act as a building block for more complex molecular architectures, particularly those targeting biological pathways relevant to cancer and infectious diseases .

Potential Therapeutic Applications

Antitumor Activity

The antitumor potential of compounds related to this compound has been explored extensively. Due to their mechanism of action involving IDO1 inhibition, these compounds may enhance the efficacy of existing cancer therapies by modulating immune responses .

Case Study: Clinical Relevance

Recent investigations into the clinical relevance of IDO1 inhibitors have identified several candidates that are currently undergoing clinical trials. The simplicity and effectiveness of hydroxylamines like O-(3-Iodobenzyl)hydroxylamine make them attractive for development as therapeutic agents .

Mechanism of Action

The mechanism of action of O-(3-Iodobenzyl)hydroxylamine Hydrochloride involves its ability to act as an electrophilic aminating agent. It can form carbon-nitrogen bonds through nucleophilic substitution reactions, which are essential in the synthesis of various organic molecules and pharmaceuticals . The molecular targets and pathways involved include the formation of Cu(III) complexes and subsequent amine allocation .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural analogs, their substituents, and applications:

*PFBHA: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., pentafluorobenzyl in PFBHA, 2-fluorobenzyl): Enhance reactivity toward carbonyl compounds due to increased electrophilicity . Silylated Groups (e.g., trimethylsilylethyl): Improve stability and solubility in non-polar matrices .

Relevance to O-(3-Iodobenzyl) Derivative:

A plausible synthesis route involves reacting 3-iodobenzyl bromide with hydroxylamine hydrochloride in methanol, analogous to methods used for PFBHA .

Biological Activity

O-(3-Iodobenzyl)hydroxylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1). This enzyme plays a crucial role in immune regulation and is implicated in various diseases, including cancer and chronic viral infections. The following sections provide a detailed overview of the compound's biological activity, synthesis, and relevant studies.

- Molecular Formula : C₇H₈ClINO

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

The presence of the iodine atom at the meta position enhances the compound's reactivity and biological activity, making it a subject of interest for further research.

This compound functions primarily as a competitive inhibitor of IDO1. This means it binds to the active site of IDO1, preventing the enzyme from catalyzing its normal reactions. This inhibition is critical for modulating immune responses, particularly in tumor immunity and chronic infections.

Inhibition Potency

Research indicates that structurally related compounds exhibit sub-micromolar potency against IDO1. For instance, O-benzylhydroxylamine derivatives have shown promising results, with some achieving nanomolar-level potency in cellular assays .

Synthesis

The synthesis of this compound typically involves straightforward organic reactions that yield high purity products. The synthetic route often includes:

- Formation of hydroxylamine derivative : Starting from appropriate aryl halides.

- Iodination : Specifically targeting the meta position to introduce iodine.

- Hydrochloride salt formation : To enhance solubility and stability.

IDO1 Inhibition Studies

A series of studies have demonstrated the effectiveness of this compound in inhibiting IDO1:

- Cell-Based Assays : The compound has been tested in various cell lines, showing significant inhibition of IDO1 activity. For example, one study reported that halogen substitutions at the meta position significantly increased inhibitor potency compared to non-halogenated analogs .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that halogen substituents enhance biological activity. Compounds with iodine at the meta position were particularly effective, while substitutions at ortho or para positions resulted in reduced activity .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Cancer Therapy : In preclinical models, this compound has shown promise in enhancing anti-tumor immunity by inhibiting IDO1, thereby preventing immune suppression within the tumor microenvironment .

- Viral Infections : The compound's ability to modulate immune responses suggests potential applications in treating chronic viral infections where IDO1 is upregulated .

Comparative Analysis

The following table summarizes key findings related to this compound compared to other related compounds:

| Compound | IDO1 Inhibition Potency (Ki) | Notes |

|---|---|---|

| O-(3-Iodobenzyl)hydroxylamine HCl | Sub-micromolar | Strong competitive inhibitor |

| O-benzylhydroxylamine | Nanomolar | Lead compound for further modifications |

| O-(4-Iodobenzyl)hydroxylamine HCl | Moderate | Less potent than meta-substituted |

Q & A

Q. What are the standard synthetic routes for preparing O-(3-Iodobenzyl)hydroxylamine Hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves reacting 3-iodobenzyl chloride with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or sodium carbonate) under inert atmospheric conditions. Key steps include:

- Reagent stoichiometry : Maintaining a 1:1 molar ratio of benzyl halide to hydroxylamine hydrochloride to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., ethanol, methanol) under reflux conditions (~60–80°C) enhance reaction efficiency.

- Purification : Recrystallization from ethanol/water mixtures improves purity .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm substitution patterns and hydroxylamine linkage.

- IR spectroscopy : Detects N–O (950–1050 cm) and C–I (500–600 cm) stretching vibrations.

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z ~293.5) .

Q. How does the iodine substituent influence the compound’s reactivity compared to chloro or bromo analogs?

The 3-iodo substituent increases steric bulk and polarizability, enhancing its role as a leaving group in nucleophilic substitutions. This contrasts with chloro/bromo analogs, where electronic effects (e.g., electronegativity) dominate. Iodine’s larger atomic radius may also stabilize transition states in redox reactions .

Advanced Research Questions

Q. What methodologies are used to study this compound’s role in heterocyclic synthesis?

The compound serves as a precursor for oxime and nitrone formation. For example:

Q. How can researchers resolve contradictions in reported yields for hydroxylamine-derived reactions?

Discrepancies often arise from:

Q. What are the compound’s applications in analytical derivatization protocols?

Q. How do steric and electronic properties of the 3-iodobenzyl group impact stability and storage?

Q. What computational tools are recommended for predicting reaction mechanisms involving this compound?

- DFT calculations : Model transition states for nucleophilic substitutions (e.g., B3LYP/6-31G* level).

- Molecular docking : Assess interactions with biological targets (e.g., enzymes in hypoxia studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.